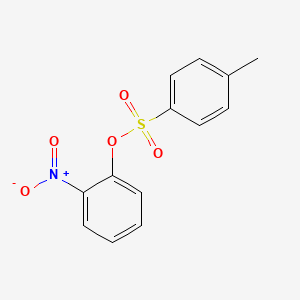

p-Toluenesulfonic acid, o-nitrophenyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6906. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBPIGIEYBYSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153659 | |

| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-48-8 | |

| Record name | 2-Nitrophenyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637951 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLUENE-4-SULFONIC ACID 2-NITRO-PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Sulfonate Ester Chemistry

Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR', where a sulfonyl group is bonded to both an organic radical (R) and an alkoxy or aryloxy group (OR'). They are formally esters of sulfonic acids (R-SO₃H). Among the most commonly utilized sulfonic acids for this purpose is p-Toluenesulfonic acid (TsOH), a strong organic acid that is conveniently solid and non-oxidizing, making it a staple in organic synthesis. researchgate.netlibretexts.org The esters derived from it are known as tosylates (TsO-R').

The significance of sulfonate esters in organic chemistry stems from several key properties:

Excellent Leaving Groups: The sulfonate anion (R-SO₃⁻) is highly stabilized by resonance, making it an excellent leaving group in nucleophilic substitution and elimination reactions. The tosylate group is considered a better leaving group than halides.

Activation of Alcohols: Alcohols, which possess a poor leaving group (hydroxide, OH⁻), can be readily converted into sulfonate esters. This transformation turns the inert hydroxyl group into a highly reactive tosylate group, facilitating subsequent chemical reactions. acs.org

Versatile Intermediates: Beyond simple substitution reactions, sulfonate esters participate in a wide array of chemical transformations, including reductions, eliminations, and transition-metal-catalyzed coupling reactions. libretexts.org

The general synthesis of sulfonate esters typically involves the reaction of an alcohol or a phenol (B47542) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Significance of Aryl Sulfonate Esters As Synthetic Intermediates and Reagents

Aryl sulfonate esters, which have the structure Ar-SO₂-OAr', are particularly noteworthy for their diverse reactivity and application as versatile synthetic intermediates. acs.org Their utility extends beyond simply being good leaving groups, and they have become crucial reagents in modern synthetic organic chemistry.

Key applications include:

Cross-Coupling Reactions: Aryl sulfonate esters serve as effective electrophiles in various transition-metal-catalyzed cross-coupling reactions. For example, they are used in iron-catalyzed C(sp²)–C(sp³) cross-coupling with Grignard reagents, providing a pathway to form new carbon-carbon bonds. acs.org

Sulfonylation Reagents: These esters can act as sulfonylation agents, transferring the sulfonyl group to other molecules. The regioselective cleavage of either the C-O or S-O bond in aryl sulfonate esters allows for the targeted synthesis of different products, such as sulfonamides or N-arylamines, through nucleophilic aromatic substitution (SNAr). libretexts.org

Precursors to Sulfonyl Radicals: Under specific conditions, such as visible-light photoredox catalysis, aryl sulfonate esters can generate sulfonyl radical intermediates. These radicals are valuable in reactions like the synthesis of vinyl sulfones from vinyl arenes. acs.org

The table below summarizes the primary roles of aryl sulfonate esters in synthesis.

| Role | Reaction Type | Example Application |

| Electrophile | Cross-Coupling | Iron-catalyzed alkylation of aryl chlorides |

| Leaving Group | Nucleophilic Substitution | Activation of phenolic hydroxyl groups |

| Radical Precursor | Radical Addition | Synthesis of vinyl sulfones |

| Sulfonylating Agent | Nucleophilic Substitution | Synthesis of sulfonamides |

Unique Aspects of the Ortho Nitrophenyl Moiety in Tosylate Esters

The specific compound, p-toluenesulfonic acid, o-nitrophenyl ester, possesses an ortho-nitrophenyl group that confers unique and powerful characteristics upon the molecule, distinguishing it from other aryl tosylates. These aspects are primarily electronic and steric in nature.

Electronic Effects: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. wikipedia.org Its presence on the phenyl ring of the ester has profound consequences:

Enhanced Electrophilicity: The strong inductive and resonance effects of the ortho-nitro group withdraw electron density from the phenoxy oxygen atom. This makes the resulting o-nitrophenoxide a highly stable and excellent leaving group.

Activation of the Sulfonyl Center: The stability of the leaving group makes the sulfur atom of the sulfonyl group exceptionally electrophilic and highly susceptible to attack by nucleophiles.

Chromophoric Leaving Group: Upon cleavage, the ester releases o-nitrophenol or its conjugate base, o-nitrophenoxide. This species is intensely yellow, allowing for the progress of a reaction to be monitored visually or quantified using UV-Vis spectrophotometry. wikipedia.org This property is invaluable for kinetic studies.

Steric and Conformational Effects: The placement of the nitro group at the ortho position, adjacent to the ester linkage, introduces steric hindrance. This can influence the molecule's conformation and its interaction with reagents. Research on related ortho-substituted nitrobenzenesulfonic acids has shown that steric crowding between the nitro and sulfonyl groups can restrict rotation, leading to distinct, stable conformers. researchgate.net This steric bulk can affect the rate and selectivity of reactions compared to its para-substituted isomer (p-nitrophenyl p-toluenesulfonate).

The table below highlights the key characteristics imparted by the ortho-nitro group.

| Feature | Consequence | Application |

| Strong Electron-Withdrawal | Stabilizes the leaving group, increases reactivity | Highly efficient sulfonating agent |

| Chromophoric Nature | Liberates a colored product (o-nitrophenol) | Real-time monitoring of reaction kinetics |

| Steric Hindrance | Influences molecular conformation and accessibility | Potential for stereoselective synthesis |

Overview of Research Trajectories for P Toluenesulfonic Acid, O Nitrophenyl Ester

Direct Esterification Approaches

Direct esterification remains the most common and straightforward strategy for the synthesis of aryl tosylates. This involves the reaction of a phenol (B47542) with p-toluenesulfonyl chloride.

The most conventional method for preparing this compound is the direct reaction of o-nitrophenol with p-toluenesulfonyl chloride (TsCl). oup.com This reaction is a type of nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (Et3N), which serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. oup.commasterorganicchemistry.com The presence of the base is crucial to drive the reaction to completion. masterorganicchemistry.com These reactions are generally performed in aprotic solvents. masterorganicchemistry.com

General Reaction Scheme: o-Nitrophenol + p-Toluenesulfonyl Chloride --(Base)--> this compound + HCl

This method is widely applicable for the synthesis of various sulfonate esters from alcohols and phenols. masterorganicchemistry.com

To enhance the efficiency of esterification, various catalytic systems can be employed. While strong acids are common catalysts for esterification, their use in tosylation with sulfonyl chlorides is less frequent than base-mediated methods. However, p-Toluenesulfonic acid (p-TsOH) itself is a well-established "organic-soluble" strong acid catalyst used in numerous organic syntheses, including Fischer-Speier esterification and transesterification reactions. wikipedia.orgucla.eduresearchgate.net Its catalytic activity stems from its ability to protonate the carbonyl group, making it more electrophilic.

In the context of phenol esterification, other types of catalysts have been explored. For instance, titanium oxide (TiO2) has been demonstrated as a simple and efficient reusable catalyst for the acylation of phenols by acid chlorides under solvent-free conditions, affording excellent yields. niscpr.res.in This highlights the potential for heterogeneous catalysts to facilitate the synthesis of phenolic esters, offering advantages in terms of catalyst recovery and reuse.

Alternative Synthetic Routes

Beyond direct esterification, alternative methods have been developed, particularly for substrates where the standard methods may not be optimal or for exploring novel reactivity.

A novel approach for the preparation of aryl tosylates involves the use of pentavalent organobismuth reagents. oup.comoup.com This method provides an alternative to the traditional route that requires phenols as starting materials. oup.com In this process, a 10-arylphenothiabismine 5,5-dioxide is treated with m-chloroperoxybenzoic acid (MCPBA) and p-toluenesulfonic acid monohydrate in a solvent like dichloromethane (B109758). oup.com This treatment generates a pentavalent bismuth ditosylate in situ, which then undergoes a ligand coupling reaction, leading to the formation of the aryl tosylate in good to high yields. oup.com

This reaction has been shown to be effective for a range of aryl groups, including those with electron-rich substituents. oup.com The table below, adapted from research findings, illustrates the yields obtained for various aryl tosylates using this methodology.

| Entry | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-MeC6H4 | p-Tolyl p-toluenesulfonate | 94 |

| 2 | 4-MeOC6H4 | p-Methoxyphenyl p-toluenesulfonate | 92 |

| 3 | 3-MeC6H4 | m-Tolyl p-toluenesulfonate | 93 |

| 4 | 2-MeC6H4 | o-Tolyl p-toluenesulfonate | 85 |

| 5 | 2-Naphthyl | 2-Naphthyl p-toluenesulfonate | 86 |

Data adapted from research on aryl tosylate synthesis using organobismuth reagents. oup.com

This method represents a significant advancement as it does not require the prior preparation of phenols or sulfonyl chlorides. oup.com

Indirect synthetic pathways can be devised by modifying precursor molecules. For example, one could theoretically start with a different ortho-substituted phenol, perform the tosylation reaction, and then chemically convert the ortho-substituent into a nitro group. This approach is highly dependent on the compatibility of the substituent with the tosylation conditions and the feasibility of the subsequent conversion. Another hypothetical route could involve the nitration of a pre-formed aryl tosylate, such as phenyl p-toluenesulfonate. However, controlling the regioselectivity of the nitration to favor the ortho position over the para position would be a significant challenge. These multi-step sequences are generally less efficient than direct methods and are typically considered only when the direct route is problematic.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted to enhance the outcome of the synthesis, particularly for the direct esterification of o-nitrophenol with p-toluenesulfonyl chloride. Key factors include the choice of base and solvent, reaction temperature, and the molar ratio of reactants.

The following table summarizes the influence of various reaction parameters on the synthesis of aryl tosylates and provides general conditions for optimization.

| Parameter | Condition/Variable | Effect on Reaction and Rationale | Typical Optimized Condition |

|---|---|---|---|

| Base | Pyridine, Triethylamine (Et3N), K2CO3 | Neutralizes HCl byproduct, driving the reaction forward. Base strength and steric hindrance can affect reaction rate. | Pyridine is commonly used as it can also act as the solvent. masterorganicchemistry.com |

| Solvent | Pyridine, Dichloromethane (DCM), Acetone (B3395972), Chloroform | Solubilizes reactants. Aprotic solvents are preferred to avoid reaction with TsCl. | An aprotic solvent that effectively dissolves both reactants. masterorganicchemistry.com |

| Temperature | 0 °C to room temperature (20-25 °C) | Lower temperatures can help control the exothermic reaction and minimize side products. | Addition of TsCl at 10-20 °C, followed by stirring at a controlled temperature below 20 °C. orgsyn.org |

| Molar Ratio | TsCl : o-Nitrophenol | A slight excess of the sulfonylating agent (TsCl) is often used to ensure complete consumption of the phenol. | A molar ratio of 1.1:1 (TsCl:phenol) is common. orgsyn.org |

| Reaction Time | 1 to several hours | Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like TLC. | Typically 2-3 hours or until monitoring indicates completion. orgsyn.org |

| Work-up/Purification | Aqueous wash, Extraction, Recrystallization | Washing with dilute acid removes the basic catalyst (e.g., pyridine). Recrystallization from a suitable solvent (e.g., methanol, petroleum ether) removes impurities. | Washing with cold dilute HCl, followed by recrystallization of the crude product. orgsyn.org |

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve high yields and purity.

Methodological Advancements in this compound Synthesis

The primary method for synthesizing this compound involves the reaction of o-nitrophenol with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Research into optimizing this process has explored various bases, catalysts, and reaction conditions to enhance yields and simplify procedures.

One established approach for the synthesis of related nitro-substituted tosylates involves the use of an amine base in an appropriate solvent. For instance, the preparation of nitrobenzyl tosylates has been successfully achieved with high yields by reacting the corresponding nitrobenzyl alcohol with p-toluenesulfonyl chloride in acetone, using dicyclohexylamine (B1670486) as the base. google.com This methodology suggests a viable pathway for the synthesis of o-nitrophenyl tosylate, where o-nitrophenol would be used as the starting material instead of a nitrobenzyl alcohol. The reaction proceeds by the nucleophilic attack of the phenoxide ion (formed by the deprotonation of the phenol by the amine base) on the sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired ester.

Recent research has also investigated solvent-free conditions and the use of solid acid catalysts to promote the tosylation of alcohols and phenols. For example, heteropolyacids such as AlPW12O40 and AlPMo12O40 have been shown to be effective catalysts for the tosylation of various alcohols, including 2-nitrobenzyl alcohol, under solvent-free conditions, affording good yields. researchgate.net This suggests a potential for more environmentally friendly and efficient synthetic routes for o-nitrophenyl tosylate.

The selection of the base is a critical parameter in the synthesis. While traditional methods often employ pyridine or triethylamine, other bases can influence the reaction outcome. svkm-iop.ac.in The choice of solvent also plays a significant role, with solvents like acetone and dichloromethane being commonly used. google.com

Below are interactive data tables summarizing various synthetic approaches for tosylates, which can be adapted for the synthesis of this compound.

Table 1: Synthesis of Nitro-substituted Tosylates using an Amine Base

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 20-25 | 84 | google.com |

| m-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | Not specified | 84 | google.com |

| p-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 30-35 | Not specified | google.com |

Table 2: Solvent-Free Tosylation of Alcohols using Heteropolyacid Catalysts

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Nitrobenzyl alcohol | AlPW12O40 | 80 | 0.5 | 90 | researchgate.net |

| Benzyl alcohol | AlPW12O40 | 80 | 0.3 | 95 | researchgate.net |

| 4-Nitrobenzyl alcohol | AlPW12O40 | 80 | 0.5 | 92 | researchgate.net |

These tables highlight the key parameters influencing the synthesis of tosylates. Further research specifically detailing the synthesis of this compound using these advanced methodologies would be beneficial for optimizing its production. The exploration of catalytic, solvent-free, and base-promoted methods continues to be a key area of focus in developing more efficient and sustainable synthetic protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, allows for a detailed mapping of the molecular framework of this compound.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the toluenesulfonate (B8598656) and the o-nitrophenyl groups.

The toluenesulfonate moiety would exhibit a characteristic singlet for the methyl (CH₃) protons, typically appearing in the upfield region of the aromatic section of the spectrum. The four aromatic protons of the p-substituted benzene (B151609) ring would present as a pair of doublets, a typical AA'BB' system, due to the symmetry of the ring.

The o-nitrophenyl group, being unsymmetrically substituted, would display a more complex set of signals for its four aromatic protons. These protons would be expected to resonate at distinct chemical shifts, likely appearing as a series of multiplets due to complex spin-spin coupling. The electron-withdrawing nature of the nitro group would generally shift these protons to a lower field (higher ppm) compared to the toluenesulfonate protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet |

| Toluenesulfonate Aromatic | ~7.3-7.8 | Doublet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The toluenesulfonate portion would show a signal for the methyl carbon and four signals for the aromatic carbons, with the carbon attached to the sulfur atom and the carbon para to it having distinct chemical shifts from the other two equivalent carbons.

The o-nitrophenyl group would exhibit six unique signals for its aromatic carbons, as the ortho-substitution removes the plane of symmetry. The carbon atoms directly bonded to the nitro group and the ester oxygen would be significantly deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~21 |

| Toluenesulfonate Aromatic | ~125-145 |

Note: These are approximate ranges and the precise chemical shifts require experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the o-nitrophenyl ring system and confirm the assignments of the toluenesulfonate protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbon atoms over two or three bonds. This would be crucial for establishing the connectivity between the toluenesulfonate and o-nitrophenyl moieties through the ester linkage, by observing a correlation from the protons on one ring to the quaternary carbons on the other.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the sulfonate and nitro groups. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group typically appear as strong bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The nitro group (NO₂) would also exhibit strong characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Other significant absorptions would include C-H stretching vibrations for the aromatic rings and the methyl group, C=C stretching vibrations within the aromatic rings, and the C-O stretching of the ester linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O (asymmetric stretch) | 1350-1400 | Strong |

| S=O (symmetric stretch) | 1150-1200 | Strong |

| NO₂ (asymmetric stretch) | 1500-1560 | Strong |

| NO₂ (symmetric stretch) | 1300-1370 | Strong |

| Aromatic C=C | 1450-1600 | Medium-Weak |

| Aromatic C-H | 3000-3100 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of this compound, the molecular weight is approximately 293.30 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₁NO₅S), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the cleavage of the ester bond, leading to the formation of ions corresponding to the p-toluenesulfonyl cation and the o-nitrophenoxide radical, or vice versa. The observation of a peak at m/z 91, corresponding to the tropylium (B1234903) ion, is a common feature for compounds containing a toluene (B28343) moiety.

Predicted Collision Cross Section Studies

The collision cross section (CCS) is a critical physicochemical property that describes the effective area of an ion in the gas phase as it interacts with a neutral buffer gas. unizar.es This parameter is intrinsically linked to the ion's size, shape, and three-dimensional conformation. nih.gov While experimental determination of CCS values is typically performed using ion mobility spectrometry-mass spectrometry (IM-MS), computational methods provide a powerful means to predict these values, which is especially valuable when experimental standards are unavailable. nih.gov

Predictive models for CCS often employ machine learning algorithms, such as support vector machines or extreme gradient boosting (XGBoost), trained on large datasets of experimentally measured CCS values and a variety of molecular descriptors. unizar.esmdpi.com These descriptors can be derived from the 2D structure of a molecule and are used to build regression models that correlate molecular features with CCS values. mdpi.com The accuracy of these predictions is often high, with reported relative errors typically falling below 5%. unizar.es For this compound, computational tools can estimate properties that are related to its gas-phase behavior. For instance, the polarizability, which influences ion-neutral interactions, has been calculated.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|

Note: This table presents a computationally derived property. Predicted CCS values can be generated using specialized software and databases like AllCCS. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and potential for crystal engineering.

The crystal structure of this compound (also known as 2-Nitrophenyl 4-methylbenzenesulfonate) has been experimentally determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov The analysis reveals the specific conformation adopted by the molecule in the crystalline lattice and the packing arrangement governed by non-covalent interactions. This information is invaluable for studies in polymorphism, materials science, and understanding structure-property relationships.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 262466 | nih.gov |

| Associated Article DOI | 10.1107/S1600536804032477 | nih.gov |

Note: Detailed parameters such as space group, unit cell dimensions, and atomic coordinates are available through the referenced CCDC deposition number.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with its two main chromophoric units: the p-toluenesulfonyl group and the o-nitrophenyl group. The o-nitrophenyl moiety, in particular, is a strong chromophore due to the presence of the nitro group (-NO₂) on the benzene ring. The spectrum would likely feature intense absorption bands corresponding to π → π* transitions within the aromatic rings and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro and sulfonate groups. mdpi.com The electronic structure is a result of the charge-transfer character between the phenolic oxygen and the nitro group. mdpi.com The position and intensity of these absorption bands are influenced by the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | o-Nitrophenyl Ring | Shorter UV region (< 300 nm) |

| π → π* | Tolyl Ring | Shorter UV region (< 280 nm) |

| n → π* | Nitro Group (-NO₂) | Longer UV/Visible region (> 300 nm) |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a principal reaction pathway for this compound. The ester serves as a substrate for a variety of nucleophiles, with the reaction kinetics and mechanism being heavily influenced by the nature of the leaving group and the electronic effects of the aromatic ring.

The p-toluenesulfonate (tosylate) portion of the molecule is an exceptionally effective leaving group. libretexts.orgpearson.com This efficacy stems from the fact that the tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. wikipedia.org The stability of the departing tosylate anion is a primary driver for its excellent leaving group ability. libretexts.org

The stability of the tosylate anion is attributed to extensive charge delocalization through resonance. The negative charge on the oxygen atom is distributed across the other two oxygen atoms and the sulfur atom of the sulfonate group. libretexts.orgpearson.com This delocalization reduces the charge density on any single atom, resulting in a stable, weakly basic anion. Consequently, the C-O bond of the ester is readily cleaved in the presence of a nucleophile, as the departing group can stably accommodate the electron pair from the broken bond. libretexts.org

Kinetic investigations into the reaction of nitrophenyl esters of p-toluenesulfonic acid with nucleophiles such as piperidine (B6355638) provide quantitative insight into their reactivity. A study by Kice and Kasperek explored the rates of reaction of piperidine with this compound in 50% dioxane-water at 25.0°C. acs.org The reaction proceeds via a nucleophilic attack of piperidine on the sulfur atom of the sulfonate ester.

The rate constants for this reaction highlight the electrophilicity of the substrate. The presence of the nitro group on the phenyl ring significantly impacts the reaction rate compared to unsubstituted phenyl esters.

Interactive Table: Second-Order Rate Constants for the Reaction of Piperidine with Substituted Phenyl p-Toluenesulfonates acs.org

| Phenyl Ester Substituent | k (M⁻¹ sec⁻¹) |

| o-Nitro | 1.10 |

| p-Nitro | 5.17 |

| Unsubstituted | 0.00345 |

Data from reactions conducted in 50% dioxane-water at 25.0°C.

These data demonstrate that the o-nitrophenyl ester is significantly more reactive towards piperidine than the unsubstituted phenyl ester.

The ortho-nitro group plays a crucial role in enhancing the electrophilicity of the ester, thereby accelerating the rate of nucleophilic attack. The nitro group is a potent electron-withdrawing group, operating through both the inductive (-I) and resonance (-M) effects. quora.comquora.comtestbook.com This electronic influence has several consequences for the reactivity of this compound.

The electron-withdrawing nature of the nitro group decreases the electron density on the ester's oxygen atom and, by extension, the sulfur atom of the sulfonate group. This polarization increases the partial positive charge on the sulfur atom, rendering it more susceptible to attack by nucleophiles. researchgate.net

In some systems, an ortho-nitro group can participate in intramolecular nucleophilic assistance, where it acts as an internal nucleophile. nih.gov However, in the context of nucleophilic attack at the sulfur center of the tosylate, its primary role is the powerful activation of the substrate through electron withdrawal. While both ortho- and para-nitro substitution lead to a significant rate enhancement compared to the unsubstituted analog, the para-isomer is generally more reactive than the ortho-isomer in reactions with piperidine. acs.org This difference is often attributed to steric hindrance posed by the ortho-substituent, which can impede the approach of the nucleophile to the reaction center. acs.org

Hydrolytic Stability and Pathways

The hydrolysis of this compound can proceed under both acidic and basic conditions, leading to the cleavage of the ester bond. The mechanisms of these hydrolytic pathways are distinct.

In the presence of a strong acid, the hydrolysis of sulfonate esters is facilitated. p-Toluenesulfonic acid itself is a strong acid catalyst often used to promote hydrolysis and other reactions. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.comrsc.org The mechanism of acid-catalyzed hydrolysis typically involves the protonation of one of the sulfonyl oxygen atoms. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

The general steps for acid-catalyzed hydrolysis are:

Protonation of a sulfonyl oxygen atom.

Nucleophilic attack by a water molecule on the activated sulfur center.

Formation of a tetrahedral intermediate.

Departure of the o-nitrophenol leaving group, which may be protonated.

Deprotonation of the resulting p-toluenesulfonic acid to regenerate the acid catalyst.

Under basic conditions, hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonate ester. The presence of the electron-withdrawing o-nitro group makes the ester particularly susceptible to this type of cleavage. nih.govsemanticscholar.org

The reaction mechanism involves:

Attack of the hydroxide ion (OH⁻) on the sulfur atom.

Formation of a trigonal bipyramidal transition state.

Cleavage of the sulfur-oxygen bond and departure of the o-nitrophenoxide anion.

The release of the o-nitrophenoxide ion, which is stabilized by resonance and the electron-withdrawing nitro group, is a favorable process. The resulting phenoxide is often colored, a property that is utilized in kinetic studies to monitor the progress of the reaction spectrophotometrically. semanticscholar.org

Photoreactivity and Photocleavage Studies of this compound

The photoreactivity of this compound, also known as o-nitrophenyl tosylate, is a subject of scientific interest due to the presence of the photolabile o-nitrobenzyl moiety. This structural feature allows for the cleavage of the molecule upon exposure to light, a property that has been explored in various applications, such as in the development of photoremovable protecting groups. The photochemical behavior is largely dictated by the interplay between the o-nitro group and the tosylate ester linkage.

Homolytic Cleavage of ArO–S Bond

While direct studies on the homolytic cleavage of the ArO–S bond in this compound are not extensively detailed in the available literature, the photochemistry of analogous aryl tosylates suggests this is a plausible pathway. Upon irradiation, aryl tosylates can undergo homolysis of the ArO–SO2 bond. unimelb.edu.au This cleavage would generate an o-nitrophenoxy radical and a p-toluenesulfonyl radical. The subsequent reactions of these radical species would then determine the final photoproducts. This type of cleavage is a common photochemical reaction for sulfonic acid esters.

Influence of the ortho-Nitro Group on Photochemical Pathways

The ortho-nitro group plays a crucial role in the photochemical pathways of this compound. The photochemistry of o-nitrobenzyl compounds is well-documented and proceeds through a mechanism involving an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. wikipedia.orgacs.org In the case of o-nitrophenyl tosylate, while there is no benzylic hydrogen, the excited nitro group can still significantly influence the molecule's electronic state and reactivity.

Studies on similar compounds, such as 1-o-nitrophenylethyl tosylate, have shown that the o-nitrobenzyl group is essential for photolability. upenn.edu The photolytic mechanism is believed to involve the reduction of the nitro group to a nitroso group, which is a key step in the cleavage process. upenn.eduacs.org The initial step is the photoexcitation of the o-nitrophenyl moiety, which leads to the formation of an aci-nitro intermediate through tautomerization. acs.org This intermediate is unstable and undergoes further reactions that ultimately lead to the cleavage of the ester bond and the release of the protected group. The presence of the ortho-nitro group facilitates this process, making the molecule susceptible to photocleavage under UV irradiation, typically around 365 nm. upenn.edu

Laser Flash Photolysis Investigations

Laser flash photolysis is a powerful technique used to study the kinetics and mechanisms of photochemical reactions by generating and monitoring transient species with very short lifetimes. unimelb.edu.auwikipedia.orgedinst.com In this technique, a sample is excited with a short, high-intensity laser pulse (the "pump"), and the resulting changes in the sample's absorption are monitored over time using a second, weaker light source (the "probe"). wikipedia.orgedinst.com This allows for the direct observation of short-lived intermediates such as excited states, radicals, and ions. edinst.comru.ac.za

Transition Metal-Catalyzed Reactions of this compound

Aryl tosylates, including this compound, have emerged as valuable substrates in transition metal-catalyzed cross-coupling reactions. Their utility stems from their stability and the fact that they can be readily prepared from phenols. Although they are generally less reactive than the corresponding aryl halides or triflates, recent advances in catalyst design have enabled their efficient use in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov

Cross-Coupling Reactions (e.g., Kumada Coupling, Amination Reactions)

Aryl tosylates are effective electrophiles in several types of cross-coupling reactions, including the Kumada coupling and amination reactions.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org While initially developed for organic halides, the scope of the Kumada coupling has been extended to include aryl tosylates. sigmaaldrich.comberkeley.edu Palladium-catalyzed Kumada couplings of unactivated aryl tosylates can be achieved at room temperature, demonstrating the viability of these compounds as coupling partners. nih.gov The use of specific, sterically hindered phosphine (B1218219) ligands is often crucial for achieving high catalytic activity with the less reactive aryl tosylates. nih.govorganic-chemistry.org

Amination Reactions: Palladium-catalyzed amination reactions, also known as Buchwald-Hartwig aminations, are a powerful method for the synthesis of arylamines. Aryl tosylates can serve as the electrophilic partner in these reactions. Mild, palladium-catalyzed aminations of aryl tosylates with a variety of primary alkylamines and arylamines have been reported to proceed at room temperature, affording the corresponding secondary arylamines in high yields. nih.gov As with Kumada couplings, the choice of ligand is critical for the success of these transformations. nih.gov

Below is a table summarizing the types of cross-coupling reactions involving aryl tosylates:

| Reaction Type | Catalyst | Nucleophile | Product |

| Kumada Coupling | Palladium or Nickel | Grignard Reagent (R-MgX) | Biaryls, Alkylarenes |

| Amination | Palladium | Amine (R-NH2) | Arylamines |

Oxidative Addition to Metal Catalysts

The key initial step in the catalytic cycle of most cross-coupling reactions involving aryl tosylates is the oxidative addition of the aryl tosylate to a low-valent transition metal center, typically palladium(0) or nickel(0). researchgate.netnih.gov In this step, the metal inserts into the carbon-oxygen bond of the tosylate, leading to the formation of a higher-valent organometallic complex (e.g., a palladium(II) species).

The oxidative addition of aryl tosylates is generally more challenging than that of aryl halides due to the stronger C-O bond. researchgate.net However, the use of electron-rich and sterically demanding phosphine ligands on the metal center can facilitate this process. researchgate.netnih.gov Studies have shown that the oxidative addition of aryl tosylates to palladium(0) complexes can occur at room temperature in the presence of appropriate ligands. researchgate.netnih.govberkeley.edu The rate of this oxidative addition can be influenced by factors such as the polarity of the solvent and the presence of additives. researchgate.netnih.gov For nickel catalysts, oxidative addition can also be a key step, enabling the coupling of aryl tosylates with various nucleophiles. ucla.edursc.org

Reductive Deoxygenation Pathways

The reductive deoxygenation of this compound is a process that can theoretically proceed through multiple pathways, primarily targeting the nitro group substituent on the phenyl ring. While specific studies on the comprehensive reductive deoxygenation of this particular molecule are not extensively documented, the reactivity of the o-nitrophenyl moiety allows for the postulation of several plausible mechanistic routes based on well-established transformations in organic chemistry.

The primary target for reduction is the nitro group, which is a strong electron-withdrawing group. Its reduction can significantly alter the electronic properties of the aromatic ring and the reactivity of the entire molecule. Common reducing agents can be employed to achieve the reduction of the nitro group, which can then be followed by removal of the resulting amino group and the ester functionality to achieve complete deoxygenation.

Pathway 1: Reduction of the Nitro Group followed by Diazotization and Reduction

A common pathway for the deamination of aromatic compounds involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction of the diazonium salt.

Reduction of the Nitro Group: The initial step involves the reduction of the ortho-nitro group to an ortho-amino group. This transformation can be achieved using a variety of reducing agents. A standard method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is also a highly effective method.

Reaction: this compound + Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) → p-Toluenesulfonic acid, o-aminophenyl ester

Diazotization: The resulting o-aminophenyl ester is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form a diazonium salt.

Reaction: p-Toluenesulfonic acid, o-aminophenyl ester + NaNO₂/HCl (0-5 °C) → o-(p-Toluenesulfonyloxy)phenyldiazonium chloride

Reductive Deamination: The diazonium group is an excellent leaving group and can be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂) or by treatment with ethanol. This step effectively removes the nitrogen functionality from the aromatic ring.

Reaction: o-(p-Toluenesulfonyloxy)phenyldiazonium chloride + H₃PO₂ → Phenyl p-toluenesulfonate

Pathway 2: Direct Deoxygenation of the Nitro Group

Certain reagents are capable of directly deoxygenating a nitro group, although this is a less common transformation compared to reduction to an amine. Reagents such as trivalent phosphorus compounds have been shown to deoxygenate nitro groups.

The following table summarizes the key steps and reagents for the postulated reductive deoxygenation pathways:

| Pathway | Step | Description | Typical Reagents | Intermediate/Product |

| 1 | 1 | Reduction of Nitro Group | Fe/HCl, Sn/HCl, H₂/Pd-C | p-Toluenesulfonic acid, o-aminophenyl ester |

| 2 | Diazotization | NaNO₂, HCl (aq) | o-(p-Toluenesulfonyloxy)phenyldiazonium chloride | |

| 3 | Reductive Deamination | H₃PO₂, Ethanol | Phenyl p-toluenesulfonate | |

| 2 | 1 | Direct Deoxygenation | Trivalent Phosphorus Compounds | Phenyl p-toluenesulfonate |

Other Key Transformations

Beyond reductive deoxygenation, this compound can undergo several other important chemical transformations, primarily centered around nucleophilic substitution and hydrolysis reactions. The presence of the electron-withdrawing nitro group in the ortho position significantly activates the aromatic ring towards nucleophilic attack, while the tosylate is a well-known good leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The o-nitrophenyl group is highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group stabilizes the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. libretexts.orgyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the tosylate ester, leading to the displacement of the p-toluenesulfonate group.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex). youtube.com In the second step, the leaving group (p-toluenesulfonate) is eliminated, restoring the aromaticity of the ring.

Examples of Nucleophiles: A wide range of nucleophiles can participate in this reaction, including alkoxides, phenoxides, amines, and thiols.

The general scheme for the SNAr reaction is as follows:

This compound + Nu⁻ → o-Nitrophenyl-Nu + p-Toluenesulfonate⁻

Hydrolysis of the Ester Linkage

The ester linkage in this compound can be cleaved under both acidic and basic conditions.

Alkaline Hydrolysis: In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonate group. This results in the formation of o-nitrophenoxide and p-toluenesulfonate salts. The rate of hydrolysis can be influenced by factors such as pH and the presence of micelles. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed, although this typically requires harsher conditions than alkaline hydrolysis. The mechanism involves protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

Reactions Involving the Tosylate as a Leaving Group

The p-toluenesulfonate (tosylate) group is an excellent leaving group, a property that is frequently exploited in organic synthesis. libretexts.org While in the context of this specific molecule, nucleophilic attack is more likely on the aromatic ring due to the activation by the nitro group, reactions where the o-nitrophenoxy group acts as the leaving group are also conceivable, particularly with strong nucleophiles targeting the sulfur atom.

The following table provides a summary of these key transformations:

| Transformation | Description | Key Reagents/Conditions | Products |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the tosylate group by a nucleophile, facilitated by the ortho-nitro group. | Nucleophiles (e.g., RO⁻, RNH₂, RS⁻) | o-Substituted nitrobenzene, p-Toluenesulfonate |

| Alkaline Hydrolysis | Cleavage of the ester linkage under basic conditions. | NaOH (aq) | o-Nitrophenol, Sodium p-toluenesulfonate |

| Acid-Catalyzed Hydrolysis | Cleavage of the ester linkage under acidic conditions. | H₃O⁺, heat | o-Nitrophenol, p-Toluenesulfonic acid |

Applications in Organic Synthesis and Chemical Biology

Activation Reagent in Esterification and Amidation

Nitrophenyl esters, in general, are recognized as "active esters" capable of facilitating the formation of amide and ester bonds. The electron-withdrawing nature of the nitro group makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by amines or alcohols.

Research into amide bond formation has highlighted the importance of the ortho-nitro functionality. In certain reactions, such as the rearrangement of N-2-nitrophenyl hydrazonyl bromides, the presence of the ortho-nitro group is a requirement for the formation of an activated ester intermediate, which then readily reacts to form amides. nih.govacs.org This specific participation of the ortho-nitro group underscores its utility in activating molecules for amidation reactions. nih.govacs.orgacs.orgresearchgate.net While p-nitrophenyl (para-nitro) esters are more commonly cited, the principle of activation applies to the ortho isomer as well, making it a useful synthon for acylation. researchgate.netnih.govrsc.org

Utility in Peptide Bond Formation

The formation of the peptide bond is a cornerstone of chemical biology and pharmaceutical synthesis. The use of active esters to facilitate this process is a well-established strategy. Specifically, o-nitrophenyl esters have been successfully employed in solid-phase peptide synthesis. nih.gov Their reactivity is sufficient to promote the efficient coupling of amino acids, forming the dipeptide backbone. researchgate.net

The conformation of the o-nitrophenyl group can have significant implications for its reactivity in peptide synthesis. Studies on related molecules, such as ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate, reveal that the specific spatial arrangement of the ortho-nitro group relative to the ester can influence the course and efficiency of the peptide coupling reaction. This makes o-nitrophenyl esters valuable reagents for the controlled construction of peptide chains.

Protecting Group Chemistry

In multistep organic synthesis, the temporary masking of a reactive functional group is often necessary to prevent unwanted side reactions. The tosyl group is a robust and widely used protecting group, particularly for alcohols and amines, due to its stability across a range of reaction conditions. wikipedia.org

The primary application of p-Toluenesulfonic acid, o-nitrophenyl ester in this context would be as a tosylating agent. In this role, the compound would react with an alcohol or phenol (B47542), transferring the tosyl group to form a stable tosyl ether. The o-nitrophenoxide portion of the molecule would serve as the leaving group. This provides a method for introducing the tosyl protecting group onto a target molecule.

Selective Protection and Deprotection Strategies for Alcohols and Phenols

Achieving selectivity in protection reactions is a common challenge in the synthesis of complex molecules containing multiple similar functional groups, such as primary and secondary alcohols or various phenolic hydroxyls. The selective tosylation of one hydroxyl group in the presence of others often depends on factors like steric hindrance and acidity.

For instance, methods have been developed for the selective protection of alcohols in the presence of phenols. reddit.com In molecules containing both aliphatic and phenolic hydroxyl groups, such as tyrosol, selective reaction at one site is possible. Interestingly, under certain conditions, tosylation has been observed to occur preferentially at the aliphatic -OH group over the more acidic phenolic -OH group. researchgate.net This highlights the nuanced reactivity that can be exploited for selective protection strategies. The choice of reagents and reaction conditions is critical for directing the tosylation to the desired position, enabling complex synthetic routes.

Intermediate in Complex Molecule Synthesis

An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The o-nitrophenyl group is often incorporated into molecules to serve as a useful intermediate for building more complex structures. For example, o-nitrophenyl-β-galactoside is widely used as a chromogenic substrate for the detection of β-galactosidase enzyme activity, acting as a key intermediate in biochemical assays. glycosynth.co.uknih.gov

Natural Products and Pharmaceuticals

The synthesis of natural products and active pharmaceutical ingredients (APIs) often involves intricate, multi-step pathways where activating groups and intermediates are crucial. The activating properties of the nitrophenyl group have been harnessed in the synthesis of pharmaceuticals. A notable example involves a rearrangement reaction utilizing an N-2-nitrophenyl group to generate an in-situ activated ester, which serves as a key step in the synthesis of the lipid-lowering drug bezafibrate. nih.govacs.org

Furthermore, the use of p-nitrophenyl esters as substrates for the thiolase enzyme OleA opens a pathway for the biotechnological production of unnatural hydrocarbons and β-lactone natural products. researchgate.netnih.gov While these examples use the para-isomer, they demonstrate the value of nitrophenyl esters as intermediates in creating complex and biologically active molecules. The synthesis of complex oligosaccharides has also been achieved using p-nitrophenyl glycosides in reactions catalyzed by p-toluenesulfonic acid, showcasing how the constituent parts of the title compound are employed in pharmaceutical-related synthesis. nih.gov

Fine Chemicals

Fine chemicals are pure, single chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. The reactivity of nitrophenyl esters makes them valuable for generating libraries of chemical compounds. researchgate.netnih.gov By reacting them with various nucleophiles, a diverse range of fine chemicals can be produced efficiently. The o-nitrophenol component itself is a valuable fine chemical, and patents describe methods for its synthesis. google.com The use of this compound as a tosylating or activating agent can be a key step in the production of specialized, high-value fine chemicals.

Role as a Sulfonating Agent

This compound, also known as o-nitrophenyl tosylate, serves as a potent sulfonating agent in organic synthesis. This reactivity stems from the intrinsic electrophilicity of the sulfur atom in the tosyl (p-toluenesulfonyl) group and the excellent leaving group ability of the o-nitrophenoxide anion. The tosyl group renders the sulfur atom susceptible to nucleophilic attack, while the presence of the electron-withdrawing nitro group in the ortho position of the phenyl ring significantly stabilizes the departing phenoxide ion through resonance and inductive effects.

This molecular architecture facilitates the transfer of the tosyl group to a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction, a nucleophilic acyl substitution at the sulfur center, results in the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The stability of the o-nitrophenoxide leaving group makes the sulfonylation reaction thermodynamically favorable and often proceeds under mild conditions with high efficiency.

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom of the tosylate, proceeding through a trigonal bipyramidal transition state. The subsequent departure of the o-nitrophenoxide anion yields the corresponding tosylated product. This process is fundamental in synthetic chemistry for the introduction of the tosyl group, which is often used as a protective group for amines and alcohols or to activate hydroxyl groups for subsequent substitution or elimination reactions. ucalgary.ca

Table 1: Comparison of Leaving Group Ability in Aryl Sulfonate Esters

| Leaving Group | Substituent on Phenyl Ring | Relative Reactivity toward Nucleophiles | Rationale |

|---|---|---|---|

| Phenoxide | None | Base | Less stable anion, weaker leaving group. |

| p-Nitrophenoxide | p-NO₂ | Good | Electron-withdrawing group stabilizes the negative charge on the phenoxide through resonance. |

| o-Nitrophenoxide | o-NO₂ | Good | Electron-withdrawing group stabilizes the negative charge through resonance and inductive effects. |

| 2,4-Dinitrophenoxide | o-NO₂, p-NO₂ | Excellent | Two electron-withdrawing groups provide superior stabilization of the resulting anion. |

Precursor to Other Sulfonate Esters

Leveraging the same chemical principles that make it an effective sulfonating agent, this compound is a valuable precursor for the synthesis of other sulfonate esters. This transformation is achieved through a transesterification reaction, where the o-nitrophenoxy group is displaced by a different alcohol or phenol. organic-chemistry.org

The process involves the reaction of the o-nitrophenyl tosylate with an alcohol (R'-OH) or a phenol (Ar'-OH), typically in the presence of a base. The base deprotonates the incoming alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the sulfur center of the tosylate, leading to the formation of a new sulfonate ester (R'-OTs or Ar'-OTs) and the release of the o-nitrophenoxide anion. researchgate.net

This method is particularly useful for synthesizing sulfonate esters from precious or complex alcohols where the direct tosylation using tosyl chloride might be problematic due to harsh conditions or side reactions. The reaction with o-nitrophenyl tosylate can often be performed under milder, more controlled conditions. Research on analogous compounds, such as 4-nitrophenyl phenylmethanesulfonate, has demonstrated that the nitrophenolate group can be readily exchanged with a wide array of substituted phenols and alkyl alcohols, often achieving quantitative yields rapidly at ambient temperatures. organic-chemistry.org This high reactivity underscores the utility of nitrophenyl tosylates as versatile precursors in sulfonate ester synthesis.

Development as a Photoacid Generator (PAG)

This compound belongs to the class of non-ionic sulfonate esters that have been investigated for their potential as photoacid generators (PAGs). nih.gov PAGs are compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. nih.gov This photochemically generated acid can then catalyze subsequent chemical reactions, a process that is the cornerstone of chemically amplified photoresists used in microfabrication and 3D printing. researchgate.net

The general mechanism for aryl tosylates involves the homolytic cleavage of the aryl-oxygen to sulfur (ArO–S) bond upon irradiation. acs.org This photocleavage generates a radical pair: an aryloxy radical and a p-toluenesulfonyl radical. In the presence of oxygen and hydrogen donors from the surrounding medium, the p-toluenesulfonyl radical is converted into the highly acidic p-toluenesulfonic acid. acs.org

The photochemical behavior of o-nitrophenyl tosylate is specifically influenced by the o-nitrophenyl chromophore. Compounds containing the 1-(2-nitrophenyl)ethyl moiety are well-known photolabile protecting groups that release substrates with measured quantum yields. nih.govrsc.orgresearchgate.net However, the presence of a nitro group on the aromatic ring of an aryl tosylate can also introduce competing photochemical pathways. For instance, studies on the isomeric p-nitrophenyl tosylate have shown that competitive intersystem crossing can render the molecule unreactive and inefficient as a PAG. acs.org The specific photochemistry and quantum yield of acid generation for the o-nitrophenyl ester would require detailed investigation, but its structure places it firmly within a class of compounds with recognized potential for photoacid generation applications.

Table 2: Photochemical Properties of Related Photoacid Generators

| Compound | PAG Type | Photochemical Event | Acid Generated | Typical Quantum Yield (Φ) |

|---|---|---|---|---|

| Triphenylsulfonium triflate | Ionic (Sulfonium Salt) | C-S bond cleavage | Triflic acid | ~0.1 - 0.7 |

| 1-(2-Nitrophenyl)ethyl phosphate (B84403) ("caged" phosphate) | Non-ionic (Nitrobenzyl) | Intramolecular rearrangement | Phosphoric acid (released from substrate) | ~0.5 - 0.6 researchgate.net |

| Aryl Tosylates (general) | Non-ionic (Sulfonate Ester) | ArO-S bond cleavage | p-Toluenesulfonic acid | Variable, substituent dependent acs.org |

| p-Nitrophenyl p-toluenesulfonate | Non-ionic (Sulfonate Ester) | ArO-S bond cleavage (competes with deactivation) | p-Toluenesulfonic acid | Low/Inefficient acs.org |

Computational and Theoretical Investigations of P Toluenesulfonic Acid, O Nitrophenyl Ester

Density Functional Theory (DFT) Studies

Density Functional Theory has become a powerful tool for investigating the properties of organic molecules. For p-Toluenesulfonic acid, o-nitrophenyl ester, DFT calculations offer a detailed picture of its electronic and structural characteristics. Studies on its constituent parts, such as p-toluenesulfonic acid (p-TSA) and nitrophenyl derivatives, provide a strong basis for understanding the complete molecule. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is the first step in computationally characterizing a molecule. researchgate.net This process determines the lowest energy three-dimensional arrangement of atoms. For this compound, the optimized structure would detail the bond lengths, bond angles, and dihedral angles that define its conformation.

Table 1: Representative Bond Parameters from DFT Studies on Related Compounds

| Parameter | Functional Group Moiety | Typical Value |

| C-S Bond Length | p-Toluenesulfonate | ~1.78 Å |

| S=O Bond Length | p-Toluenesulfonate | ~1.45 Å |

| C-N Bond Length | o-Nitrophenyl | ~1.47 Å |

| N=O Bond Length | o-Nitrophenyl | ~1.23 Å |

| C-O-S Bond Angle | Ester Linkage | ~118-120° |

Note: These values are illustrative and derived from computational studies on molecules containing similar functional groups. The exact parameters for the title compound would require specific calculations.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm molecular structure. researchgate.net Harmonic vibrational frequency calculations performed on the optimized geometry yield the frequencies and intensities of the vibrational modes.

For this compound, the predicted spectrum would feature characteristic peaks corresponding to its functional groups:

SO₂ Group: Strong symmetric and antisymmetric stretching vibrations.

NO₂ Group: Distinct symmetric and antisymmetric stretching modes.

Aromatic Rings: C-H stretching, C=C stretching, and various bending modes.

Ester Linkage: C-O and S-O stretching vibrations.

Studies on p-TSA have successfully assigned its vibrational modes using DFT, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This same methodology can be applied to predict the spectrum of the o-nitrophenyl ester, aiding in its experimental identification and structural confirmation.

Table 2: Predicted Vibrational Frequencies for Key Modes in Related Moieties

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric SO₂ Stretch | p-Toluenesulfonate | ~1350-1400 |

| Symmetric SO₂ Stretch | p-Toluenesulfonate | ~1150-1200 |

| Asymmetric NO₂ Stretch | o-Nitrophenyl | ~1520-1560 |

| Symmetric NO₂ Stretch | o-Nitrophenyl | ~1340-1380 |

| C-O Ester Stretch | Ester Linkage | ~1190-1220 |

Note: These are typical frequency ranges obtained from DFT calculations on similar compounds.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the FMO analysis would likely show:

HOMO: Delocalized primarily over the p-toluenesulfonate moiety, particularly the toluene (B28343) ring, which is the more electron-rich part of the molecule.

LUMO: Concentrated on the electron-deficient o-nitrophenyl ring, due to the strong electron-withdrawing effect of the nitro group.

A small HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. researchgate.net From the FMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a quantitative basis for predicting its behavior in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Measures the ability to accept electrons. |

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. nih.gov

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule flexes and changes shape over time in solution.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule and the nature of the hydrogen bonding.

Transport Properties: Predicting properties like diffusion coefficients.

While specific MD studies on this ester are not widely available, simulations on related compounds like p-nitrophenol and alkylsulfonic acids have been performed to understand their behavior in aqueous solutions, including reaction pathways and the role of solvent clusters. nih.govpku.edu.cn Such studies are crucial for understanding reaction mechanisms in a realistic solvent environment.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State Analysis for Key Reactions

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states using DFT is a key aspect of mechanistic studies. acs.org

For this compound, a primary reaction of interest is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the o-nitrophenoxide leaving group. Computational analysis of this reaction would involve:

Locating the Transition State Structure: This is a saddle point on the potential energy surface.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Analyzing Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Theoretical studies on the cyclization of O-tosyl compounds and the solvolysis of other tosylates have successfully used this approach to determine energy barriers and explain experimental observations, such as reaction rates and stereochemical outcomes. acs.orgresearchgate.net This type of analysis could clarify whether a reaction involving this compound proceeds through a concerted or a stepwise mechanism.

Solvation Effects on Reactivity

While specific computational studies detailing the solvation effects on the reactivity of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established principles of solvent effects on nucleophilic aromatic substitution (SNAr) reactions, a class to which the reactions of this ester belong. The reactivity of nitrophenyl sulfonates is significantly modulated by the surrounding solvent medium, which can influence reaction rates by several orders of magnitude.

Polar aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally observed to accelerate SNAr reactions. This is attributed to their ability to solvate the cation of the nucleophile (if present as a salt) while leaving the anion relatively "naked" and thus more nucleophilic. Furthermore, these solvents, with their significant dipole moments, can effectively stabilize the charge-delocalized Meisenheimer complex.

Computational models, such as those employing density functional theory (DFT), are powerful tools for dissecting these solvent-solute interactions. Such studies on analogous systems often reveal that the presence of explicit solvent molecules in the computational model is crucial for accurately predicting reaction barriers. These models can quantify the energetic contributions of hydrogen bonding and dielectric stabilization, providing a molecular-level picture of the solvent's role. For instance, computational investigations on similar nitrophenyl esters have demonstrated that the inclusion of just a few explicit solvent molecules can significantly alter the calculated activation energies.

The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of this compound in SNAr reactions.

| Solvent Class | Dielectric Constant | Hydrogen Bonding Ability | Expected Effect on SNAr Rate | Rationale |

| Nonpolar | Low | None | Very Slow | Poor stabilization of the charged Meisenheimer intermediate. |

| Polar Aprotic | High | H-bond acceptor only | Significant Rate Acceleration | Strong stabilization of the transition state; minimal solvation of the anionic nucleophile. |

| Polar Protic | High | H-bond donor and acceptor | Variable; often slower than aprotic | Stabilization of the transition state is counteracted by strong solvation and deactivation of the nucleophile. |

It is important to note that these are general trends, and the specific reactivity in a given solvent will also depend on the nature of the nucleophile and the precise reaction conditions.

Crystal Engineering and Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. In the case of this compound, crystal engineering principles allow for an understanding of how non-covalent interactions guide the formation of its three-dimensional crystalline lattice. The crystal structure of 2-nitrophenyl 4-methylbenzenesulfonate (B104242) has been determined by X-ray crystallography, and its details are accessible through the Cambridge Structural Database (CSD identifier: 262466).